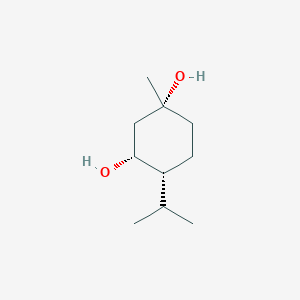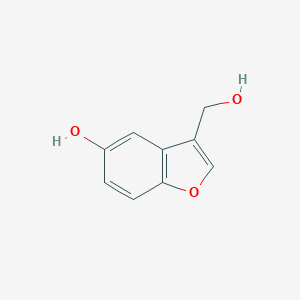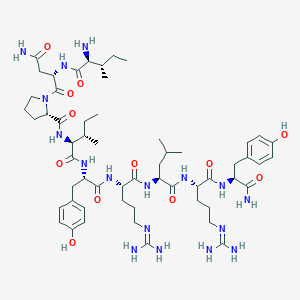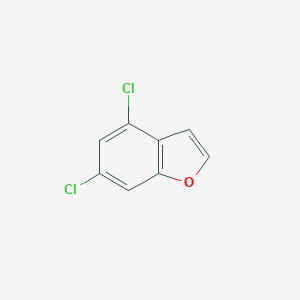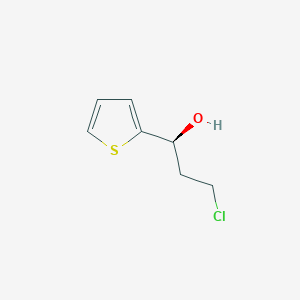
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of ((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to act on the GABAergic system by enhancing the inhibitory effect of GABA on the central nervous system. The compound has also been shown to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Effets Biochimiques Et Physiologiques
((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to increase the threshold for seizure induction, reduce anxiety-like behavior, and alleviate pain in animal models. The compound has also been shown to have a neuroprotective effect in a rat model of ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments is its high potency and selectivity. The compound has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of using the compound is its potential toxicity, which needs to be carefully monitored in experimental studies.
Orientations Futures
There are several future directions for the study of ((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One direction is to investigate its potential use as a therapeutic agent for the treatment of neurological disorders such as epilepsy, anxiety disorders, and neuropathic pain. Another direction is to study its mechanism of action in more detail to gain a better understanding of its pharmacological effects. Furthermore, the compound can be modified to improve its pharmacokinetic properties and reduce its potential toxicity. Finally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, ((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been extensively studied for its potential therapeutic applications in neurological disorders and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, the compound has several advantages that make it suitable for in vivo studies. Finally, there are several future directions for the study of the compound, including investigating its mechanism of action in more detail and developing new drugs based on its structure.
Méthodes De Synthèse
The synthesis of ((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a series of chemical reactions. The first step is the condensation of 2-aminopyrimidine with ethyl propiolate, followed by the reaction with 2-phenylacetaldehyde to form the intermediate compound. The intermediate compound is then reacted with 5-aminotetrazole to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
((1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit anticonvulsant, antinociceptive, and anxiolytic effects in animal models. It has also been investigated for its potential use as a therapeutic agent for the treatment of epilepsy, anxiety disorders, and neuropathic pain.
Propriétés
Numéro CAS |
168152-76-9 |
|---|---|
Nom du produit |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-amino-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Formule moléculaire |
C22H21N9O |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-amino-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C22H21N9O/c1-2-5-18-17(20(32)24-22-25-21(23)28-31(18)22)12-13-8-10-14(11-9-13)15-6-3-4-7-16(15)19-26-29-30-27-19/h3-4,6-11H,2,5,12H2,1H3,(H,26,27,29,30)(H3,23,24,25,28,32) |
Clé InChI |
FPYYWHOTLSLBSR-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=C(C(=O)N=C2N1NC(=N2)N)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC(=NN12)N)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCCC1=C(C(=O)N=C2N1NC(=N2)N)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



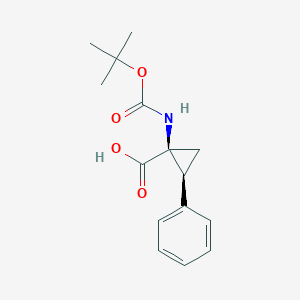
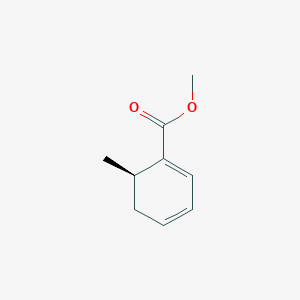
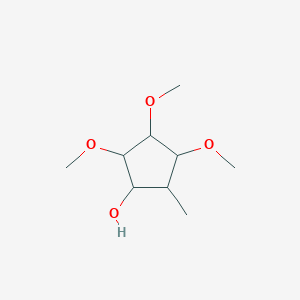
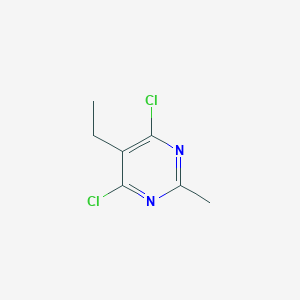
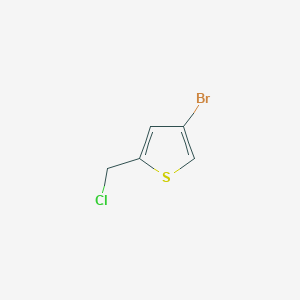
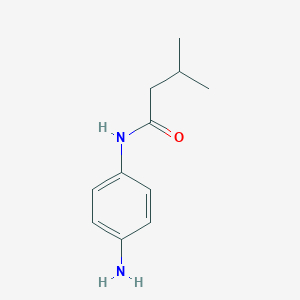
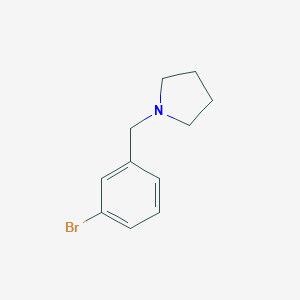
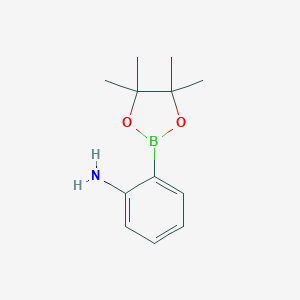
![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
